molecular formula C18H16F3N3O4S B2394781 6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428378-32-8

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2394781
CAS No.: 1428378-32-8
M. Wt: 427.4
InChI Key: UXDDRXRDUCWJGQ-UHFFFAOYSA-N
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Description

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a trifluoromethoxyphenyl group, a sulfonyl group, a piperidine ring, and a nicotinonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine to form the sulfonyl-piperidine intermediate. This intermediate is then reacted with 6-hydroxynicotinonitrile under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group and the sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidine ring and nicotinonitrile moiety contribute to the overall stability and reactivity of the compound, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    6-Hydroxynicotinonitrile: Another precursor involved in the synthetic route.

    Piperidine derivatives: Compounds with similar piperidine rings that exhibit comparable chemical properties.

Uniqueness

6-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4S/c19-18(20,21)28-15-2-4-16(5-3-15)29(25,26)24-9-7-14(8-10-24)27-17-6-1-13(11-22)12-23-17/h1-6,12,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDRXRDUCWJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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